Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group attached to a phosphorylated amino propanoate, which is further linked to a purine derivative. The presence of multiple functional groups, including amino, hydroxyl, and phosphoryl groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate typically involves multiple steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of 6-aminopurine with appropriate reagents to introduce the desired functional groups.
Attachment of the Oxolan Ring: The next step involves the formation of the oxolan ring, which is achieved through cyclization reactions.
Phosphorylation: The phosphoryl group is introduced through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoryl chloride.
Benzylation: The final step involves the attachment of the benzyl group through benzylation reactions using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the compound, especially at the phosphoryl group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the benzyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleic acid processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications
Industry
In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of specialized polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The presence of the purine derivative allows it to mimic natural nucleotides, potentially interfering with nucleic acid processes. The phosphoryl group can participate in phosphorylation reactions, further modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]acetate
- Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]butanoate
Uniqueness
Compared to similar compounds, Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate stands out due to its specific combination of functional groups. The presence of the propanoate moiety provides unique chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications.
Properties
Molecular Formula |
C26H29N6O7P |
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Molecular Weight |
568.5 g/mol |
IUPAC Name |
benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29) |
InChI Key |
UDLWWGQHMQIYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
Origin of Product |
United States |
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